molecular formula C17H18F3NO B1224025 (R)-Fluoxetine CAS No. 100568-03-4

(R)-Fluoxetine

Cat. No. B1224025
M. Wt: 309.33 g/mol
InChI Key: RTHCYVBBDHJXIQ-MRXNPFEDSA-N
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Description

®-Fluoxetine , also known by its brand name Prozac , is an antidepressant medication primarily used to treat major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, and bulimia nervosa. It belongs to the class of selective serotonin reuptake inhibitors (SSRIs). The compound exists as a racemic mixture, with both ®- and (S)-enantiomers. In this analysis, we focus on the ®-enantiomer.



Synthesis Analysis

The synthesis of ®-Fluoxetine involves several steps. Initially, the precursor compound 3-(p-trifluoromethylphenoxy)-3-phenylpropylamine undergoes asymmetric reduction to yield the desired ®-enantiomer. The synthesis route includes chiral resolution and subsequent purification. Researchers have explored various synthetic strategies to optimize yield and enantiomeric purity.



Molecular Structure Analysis

The molecular formula of ®-Fluoxetine is C17H18F3NO , and its chemical structure consists of a trifluoromethylphenyl ring, a phenylpropylamine moiety, and a fluorine atom. The ®-configuration at the chiral center contributes to its pharmacological activity.



Chemical Reactions Analysis

®-Fluoxetine is relatively stable under standard conditions. However, it can undergo hydrolysis in acidic or basic environments. Additionally, it may participate in metabolic reactions mediated by cytochrome P450 enzymes, leading to the formation of active metabolites. Researchers continue to investigate its reactivity and potential drug interactions.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 179°C

  • Solubility : Moderately soluble in water; more soluble in organic solvents

  • LogP (Partition Coefficient) : Around 4.1

  • pKa : Basic (around 8.7)


Safety And Hazards


  • Adverse Effects : Common side effects include nausea, insomnia, and sexual dysfunction.

  • Serotonin Syndrome : Caution is necessary when combining ®-Fluoxetine with other serotonergic agents.

  • Suicidal Ideation : Close monitoring during initial treatment due to potential risk.

  • Drug Interactions : ®-Fluoxetine interacts with various medications; consult a healthcare professional.

  • Pregnancy and Lactation : Risk-benefit assessment required.


Future Directions

Researchers are exploring novel formulations, extended-release versions, and personalized dosing regimens for ®-Fluoxetine. Additionally, investigations into its neuroprotective effects and potential applications beyond mood disorders continue.


properties

IUPAC Name

(3R)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHCYVBBDHJXIQ-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10872290
Record name (R)-(+)-Fluoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10872290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Fluoxetine

CAS RN

100568-03-4
Record name (+)-Fluoxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100568-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoxetine, (R)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Fluoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08472
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-(+)-Fluoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10872290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUOXETINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F279341RUQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

An improved process for the preparation in a superior yield of N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine of formula (I), ##STR5## or a pharmaceutically acceptable acid addition salt thereof, the said process comprising catalytically hydrogenating 2-benzoyl-1-(N-benzyl-N-methyl)ethylamine base of formula (II), ##STR6## to obtain 1-phenyl-3-(N-methylamino)-propan-1-ol of formula (III), ##STR7## and selectively etherifying the compound of formula (III) with 1-chloro-4-trifluoromethylbenzene of formula (IV), ##STR8## in a solvent selected from the group consisting of N-methylpyrrolidone and dimethylsulfoxide in the presence of a potassium t-butoxide, whereby N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine is formed in a yield greater than 85 percent of the theoretical value.
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Synthesis routes and methods II

Procedure details

An improved process for the preparation in a superior yield of the hydrochloride salt of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenylpropylamine of formula (I), ##STR9## said process comprising catalytically hydrogenating 2-benzoyl-1-(N-benzyl-N-methyl)ethylamine base of formula (II), ##STR10## with the aid of a catalyst selected from the group consisting of Pt/C, Pd/C and Pd-Pt/C in ethyl acetate at a hydrogen pressure of 1 to 20 bar and at a temperature of approximately 20° to 100° C. whereby 1-phenyl-3-(N-methylamino)-propan-1-ol of formula (III) is formed, ##STR11## and selectively etherifying the compound of formula (III) with 1-chloro-4-trifluoromethylbenzene of formula (IV), ##STR12## in a solvent selected from the group consisting of N-methylpyrrolidone and dimethylsulfoxide in the presence of potassium t-butoxide, whereby N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine is formed in a yield greater than 85 percent of the theoretical value and is converted to the hydrochloride salt.
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hydrochloride salt
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N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenylpropylamine
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2-benzoyl-1-(N-benzyl-N-methyl)ethylamine
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Synthesis routes and methods III

Procedure details

A mixture of 4.0 g (0.0357 mol) potassium t-butoxide, ml of N-methylpyrrolidone, 5.0 g (0.0303 mol) of 1-phenyl-3-N-methylaminopropan-1-ol, and 7.4 g (0.0410 mol) of 1-chloro-4-trifluoromethylbenzene was heated to 40° C. and stirred for 8 hours at 40° C. The mixture was then cooled to 20°-25° C. and 40 ml of toluene and water were added. The combined toluene-phases were washed four times with 20 ml of water. Toluene was evaporated under reduced pressure yielding 5.06 g of the product.
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1-phenyl-3-N-methylaminopropan-1-ol
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Synthesis routes and methods IV

Procedure details

reducing said N-[3-[4-(trifluoromethyl)phenoxy]-3-phenylpropyl)urethane with borane or a metal hydride to provide N-methyl-3-phenyl-3-[(α,α,α-trifluoro-p-tolyl)oxy]propylamine.
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N-[3-[4-(trifluoromethyl)phenoxy]-3-phenylpropyl)urethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,430
Citations
ME Henry, ME Schmidt, J Hennen… - …, 2005 - nature.com
… Although the activity of R-fluoxetine at the 5-HT2A and 2C … clinical efficacy, doses of R-fluoxetine would have to produce … higher oral doses of R-fluoxetine would be required to produce …
Number of citations: 92 www.nature.com
MJ Owens, DL Knight, CB Nemeroff - Biological psychiatry, 2001 - Elsevier
… (S-citalopram or escitalopram) and fluoxetine (R-fluoxetine) are under clinical development for the … In the present study, the potency and selectivity of escitalopram, R-fluoxetine, and the …
Number of citations: 652 www.sciencedirect.com
JW Hilborn, ZH Lu, AR Jurgens, QK Fang, P Byers… - Tetrahedron …, 2001 - Elsevier
A convenient and chromatography-free synthesis for the enantiomers of fluoxetine and norfluoxetine is described. The synthesis relied on the use of the CBS reduction, and Hofman …
Number of citations: 112 www.sciencedirect.com
S Koch, KW Perry, DL Nelson, RG Conway… - …, 2002 - Elsevier
… of R-fluoxetine, but not S-fluoxetine, for human 5-HT 2A and 5-HT 2C receptor subtypes. Functional GTPγS binding studies indicated that R-fluoxetine is … (PFC), but R-fluoxetine caused …
Number of citations: 175 www.sciencedirect.com
P Kumar, RK Upadhyay, RK Pandey - Tetrahedron: Asymmetry, 2004 - Elsevier
Asymmetric dihydroxylation route to (R)-isoprenaline, (R)-norfluoxetine and (R)-fluoxetine - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search …
Number of citations: 70 www.sciencedirect.com
S Marwari, GS Dawe - Journal of Psychopharmacology, 2018 - journals.sagepub.com
Fluoxetine is a clinically successful antidepressant. It is a racemic mixture of (R) and (S) stereoisomers. In preclinical studies, chronic treatment with fluoxetine (10 mg/kg) had …
Number of citations: 23 journals.sagepub.com
WH Miles, EJ Fialcowitz, ES Halstead - Tetrahedron, 2001 - Elsevier
The enantioselective synthesis of fluoxetine hydrochloride, a potent serotonin-uptake inhibitor, is described. The synthesis of (S)-fluoxetine hydrochloride begins with the asymmetric …
Number of citations: 46 www.sciencedirect.com
H Kakei, T Nemoto, T Ohshima… - Angewandte Chemie …, 2004 - Wiley Online Library
Efficient Synthesis of Chiral α‐ and β‐Hydroxy Amides: Application to the Synthesis of (R)‐Fluoxetine - Kakei - 2004 - Angewandte Chemie International Edition - Wiley Online Library Skip to …
Number of citations: 94 onlinelibrary.wiley.com
M Hess, G Höfner, KT Wanner - ChemMedChem, 2011 - Wiley Online Library
A recently established and validated LC–ESI‐MS/MS method for quantification of fluoxetine was used to implement MS binding assays for the human serotonin transporter (hSERT)—…
L Liu, M Fu, S Pei, L Zhou, J Shang - International journal of molecular …, 2018 - mdpi.com
… of r-fluoxetine and s-fluoxetine, in the regulation of melanin synthesis, is still unknown. Here, we show how r-fluoxetine … In addition, we found that r-fluoxetine induced melanin synthesis …
Number of citations: 18 www.mdpi.com

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